molecular formula C9H10BrNO B142980 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 154264-95-6

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B142980
M. Wt: 228.09 g/mol
InChI Key: MQMFOFZKZBLSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is a derivative of the benzoxazine class, which includes a variety of compounds with applications in functional polymers and optoelectronic materials. The structure of benzoxazines is crucial for their properties, and efforts to synthesize functionalized benzoxazines from bioresources are of interest for sustainable development .

Synthesis Analysis

The synthesis of benzoxazine derivatives often involves the Mannich reaction, which is a one-pot reaction using phenols, formaldehyde, and amines. For example, a novel benzoxazine monomer was synthesized from p-cresol, paraformaldehyde, and furfurylamine, a bio-derived amine . Another synthesis method involves the esterification of an amino acid derivative followed by an intramolecular Claisen type reaction, as demonstrated in the practical synthesis of a CCR5 antagonist . Additionally, the synthesis of ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate involved nitration, reduction, diazotation, and bromination steps .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives can be confirmed by X-ray crystallography. For instance, the crystal structure of a benzoxazine monomer revealed that the oxazine ring adopts a half-chair conformation to achieve planarity within the ring . The molecular structure can significantly influence the assembly mode in the crystal, as seen in the crystal structures of benzodiazepine derivatives .

Chemical Reactions Analysis

Benzoxazine derivatives can undergo various chemical reactions. For example, 6-bromo-2-methyl-3,1-benzoxazin-4-one showed chemoselectivity towards amines, Schiff bases, and azines, involving cleavage and nucleophilic attack reactions . The reactivity of these compounds can lead to the formation of a wide range of products with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. Intermolecular interactions such as C–H···N, C–H···O, and C–H···π interactions can be significant within the crystal . The photophysical properties of these compounds can be investigated in solvents with various polarities, and relationships between structural features, molecular orbitals, and absorption-emission characteristics can be established through DFT and TD-DFT calculations .

Scientific Research Applications

Synthesis of Novel Derivatives

7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is a versatile compound used in synthesizing various derivatives. For instance, it reacts with CS2 and halo compounds to produce thieno-1,4-benzoxazines and 2-(1,3-dithiol-2-yliden)-1,4-benzoxazines. Additionally, it can be utilized to create spiro compounds and pyrrolo-1,4-benzoxazines, which have potential applications in diverse areas of chemical research (Moustafa, 2005).

Development of Pharmaceutical Agents

This compound plays a role in synthesizing pharmaceutical agents. For example, it has been used in developing CCR5 antagonists, which are important in treating various diseases (Ikemoto et al., 2005). Additionally, its derivatives have been explored for antimicrobial activities, indicating its potential in creating new antibacterial and antifungal agents (Dabholkar & Gavande, 2012).

Chemical Structure and Properties Analysis

The compound is also significant in chemical research for analyzing chemical structures and properties. Studies have focused on its structural properties, such as in the synthesis of substituted benzoxazine derivatives and their NMR structural studies (Neuvonen & Pihlaja, 1988). This research aids in understanding the chemical behavior and potential applications of these compounds.

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMFOFZKZBLSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380051
Record name 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

154264-95-6
Record name 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-3,4-dihydro-4-methyl-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of the 104B (0.225 g, 1.51 mmol) and N-bromosuccinimide (0.269 g, 1.51 mmol) in DMF (10 mL) was heated at 80° C. overnight. The reaction mixture was dissolved in DCM and washed with water several times. The organic layer was collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to give 0.267 g (78%) of 104C. HPLC retention time=3.32 min. (Condition B) and LC/MS M+1=230.03 (d). 1H-NMR (500 MHz, CDCl3) δ 2.83 (s, 3H), 3.22 (t, 2H), 4.26 (t, 2H), 6.49 (d, 1H, J=8.8 Hz), 6.87 (s, 1H), and 6.90 (d, 1H, J=8.8 Hz).
Name
Quantity
0.225 g
Type
reactant
Reaction Step One
Quantity
0.269 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
Reactant of Route 3
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
Reactant of Route 4
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Citations

For This Compound
3
Citations
S Lucas, R Heim, C Ries, KE Schewe… - Journal of Medicinal …, 2008 - ACS Publications
Pyridine substituted naphthalenes (eg, I−III) constitute a class of potent inhibitors of aldosterone synthase (CYP11B2). To overcome the unwanted inhibition of the hepatic enzyme …
Number of citations: 107 pubs.acs.org
S Lucas, R Heim, C Ries, KE Schewe, B Birk… - … PROVIDING A SERIES …, 2008 - Citeseer
Pyridine substituted naphthalenes (eg, I–III) constitute a class of potent inhibitors of aldosterone synthase (CYP11B2). To overcome the unwanted inhibition of the hepatic enzyme …
Number of citations: 1 citeseerx.ist.psu.edu
JJ Kempe‐Dustin, T Aboul‐Fadl… - Drug Development …, 2011 - Wiley Online Library
The purpose of this study was to develop a cell‐based screening assay for identification of small molecules for the treatment of asthma. Eosinophils are leukocytes that contribute to the …
Number of citations: 1 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.